N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves the functionalization of the tetrahydroisoquinoline scaffold. One common method is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone to form the tetrahydroisoquinoline core . The tosylation of the amine group is achieved using tosyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the tosylated tetrahydroquinoline with cyclohexanecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the tosyl group to a thiol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce thiol-substituted compounds .
Scientific Research Applications
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tosyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong interactions with active sites . The tetrahydroisoquinoline core can interact with various biological pathways, potentially inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the cyclohexanecarboxamide moiety.
1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline: Contains a benzoyl group instead of a tosyl group.
1-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Features a phenyl group at the 4-position.
Uniqueness
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is unique due to the combination of the tosyl group and the cyclohexanecarboxamide moiety. This structural arrangement enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-17-9-12-21(13-10-17)29(27,28)25-15-5-8-19-16-20(11-14-22(19)25)24-23(26)18-6-3-2-4-7-18/h9-14,16,18H,2-8,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZRTKGXKACMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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